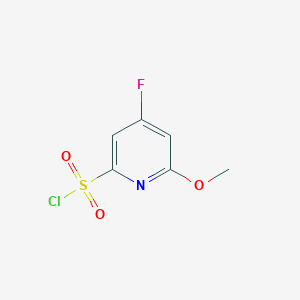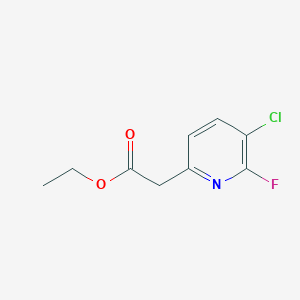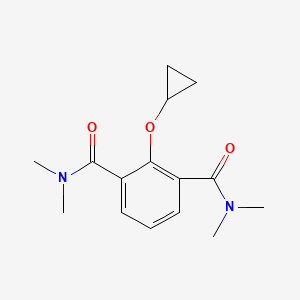
2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.334 g/mol . This compound is characterized by the presence of a cyclopropoxy group and tetramethylisophthalamide structure, making it a unique entity in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide typically involves the reaction of isophthalic acid derivatives with cyclopropyl alcohol and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions
2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide: This compound has a similar structure but differs in the position of the cyclopropoxy group.
2-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide: This compound contains a hydroxy group instead of a cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry .
特性
分子式 |
C15H20N2O3 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
2-cyclopropyloxy-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H20N2O3/c1-16(2)14(18)11-6-5-7-12(15(19)17(3)4)13(11)20-10-8-9-10/h5-7,10H,8-9H2,1-4H3 |
InChIキー |
HEOCMTRQWSNRRW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)C(=O)N(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


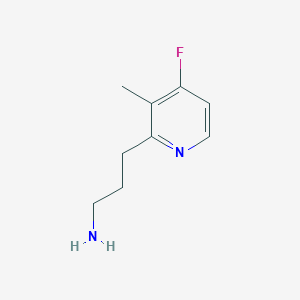

![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
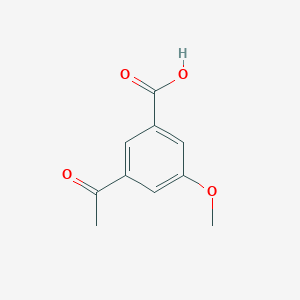
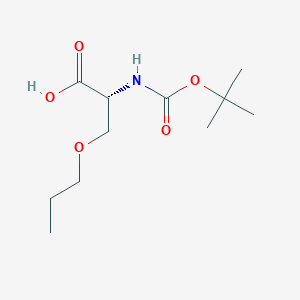
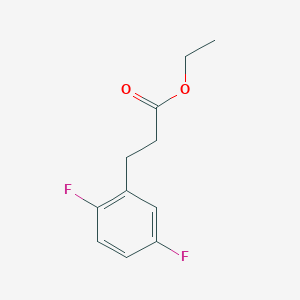
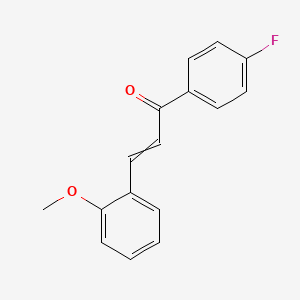

![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)



